molecular formula C8H12N2 B13597607 (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine

(R)-1-(5-Methylpyridin-2-YL)ethan-1-amine

Cat. No.: B13597607
M. Wt: 136.19 g/mol
InChI Key: XXAOROMGOIPMQJ-SSDOTTSWSA-N
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Description

®-1-(5-Methylpyridin-2-YL)ethan-1-amine is a chiral amine compound with a pyridine ring substituted at the 5-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methyl-2-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium triacetoxyborohydride. This step introduces the chiral center and forms the desired amine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Chiral Resolution: Employing chiral resolution techniques if racemic mixtures are produced, to isolate the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Methylpyridin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles like sodium azide.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated pyridines, azido derivatives.

Scientific Research Applications

®-1-(5-Methylpyridin-2-YL)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Methylpyridin-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-(5-Methylpyridin-2-YL)ethan-1-amine: Lacks the chiral center, leading to different stereochemical properties.

    5-Methyl-2-pyridinecarboxaldehyde: The precursor in the synthesis of the compound.

Uniqueness

®-1-(5-Methylpyridin-2-YL)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activities and interactions that are distinct from its achiral or differently chiral counterparts.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(5-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

XXAOROMGOIPMQJ-SSDOTTSWSA-N

Isomeric SMILES

CC1=CN=C(C=C1)[C@@H](C)N

Canonical SMILES

CC1=CN=C(C=C1)C(C)N

Origin of Product

United States

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